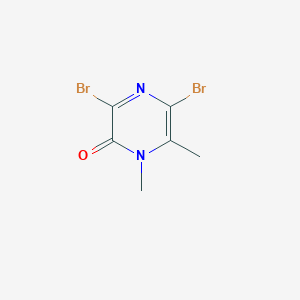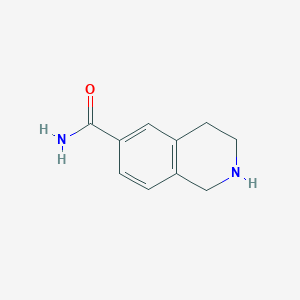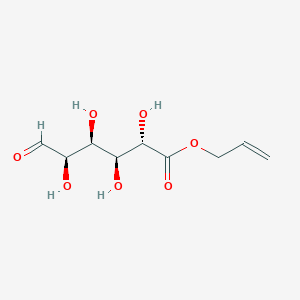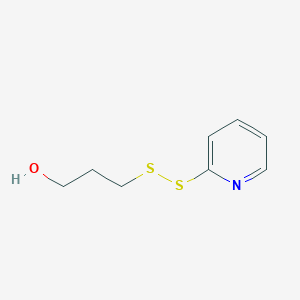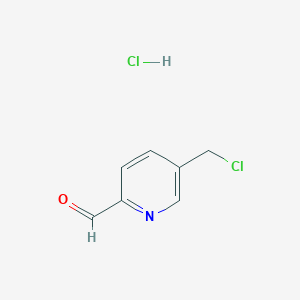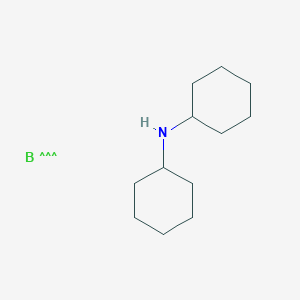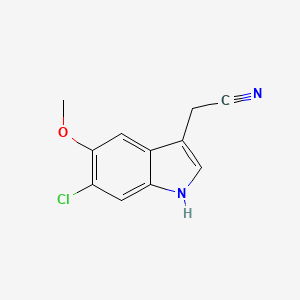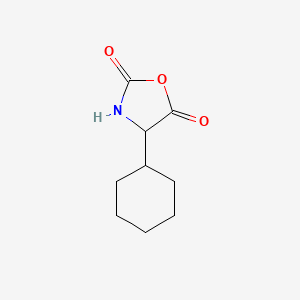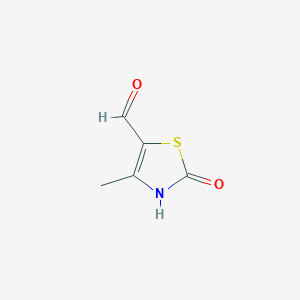
7,8-Dihydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxychromen-4-one is a natural product found in Butea monosperma with data available.
科学的研究の応用
Oxidation Reactions and DNA Damage
7,8-Dihydroxychromen-4-one, as a derivative of chromone, has been linked to oxidation reactions and DNA damage. The study by Cadet et al. (2014) discusses the one-electron oxidation reactions of nucleobases in cellular DNA, highlighting the role of 8-oxo-7,8-dihydroguanine, a product of guanine bases oxidation, in DNA damage. This process is crucial in understanding the cellular mechanisms affected by radiation and oxidative stress, implicating the significance of chromone derivatives in these pathways (Cadet et al., 2014).
Potential Therapeutic Applications
The flavonoid 7,8-Dihydroxyflavone (7,8-DHF), closely related to this compound, is recognized for its therapeutic potential across a range of body and brain disorders. Emili et al. (2020) highlight the BDNF mimetic properties of 7,8-DHF and its promise as a potential treatment, supported by extensive preclinical studies. This raises the possibility of its application in treating or managing brain and body pathologies (Emili et al., 2020).
Antioxidant Properties
Chromones, including this compound, are known for their significant antioxidant properties. Yadav et al. (2014) review the antioxidant potential of naturally occurring and synthetically derived chromone derivatives. They emphasize the importance of specific molecular structures, like the double bond and carbonyl group of chromone, for radical scavenging activity, highlighting their role in neutralizing active oxygen and mitigating cell impairment (Yadav et al., 2014).
Biomarker for Oxidative Stress
This compound derivatives are also recognized as biomarkers for oxidative stress. Lowe et al. (2013) discuss the potential of urinary 8-oxo-7,8-dihydro-2-deoxyguanosine and other derivatives as biomarkers for biological effects related to oxidative stress, particularly in the context of assessing modified risk tobacco products. This highlights the role of these compounds in medical and toxicological studies (Lowe et al., 2013).
特性
分子式 |
C9H6O4 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
7,8-dihydroxychromen-4-one |
InChI |
InChI=1S/C9H6O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4,11-12H |
InChIキー |
WWGFXSLWIRYIBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=O)C=CO2)O)O |
正規SMILES |
C1=CC(=C(C2=C1C(=O)C=CO2)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



